![molecular formula C19H16N2O3S2 B2687458 N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-methylsulfonylbenzamide CAS No. 896361-75-4](/img/structure/B2687458.png)

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-methylsulfonylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

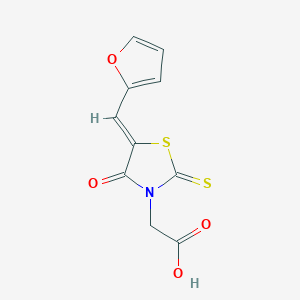

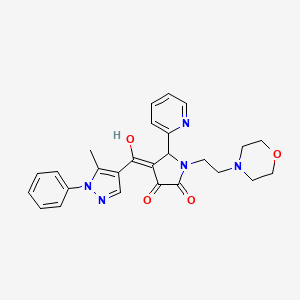

“N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-methylsulfonylbenzamide” is a chemical compound that contains a benzothiazole ring. Benzothiazole is a heterocyclic compound; it’s aromatic and consists of a benzene ring fused to a thiazole ring . This compound also contains a sulfonyl (SO2) functional group and an amide (CONH2) functional group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzothiazole ring, followed by the introduction of the sulfonyl and amide groups. Benzothiazoles can be synthesized through several methods, including the condensation of 2-aminobenzenethiols with carboxylic acids .Molecular Structure Analysis

The benzothiazole ring system in the compound is aromatic and planar. The sulfonyl group is likely to be in a trigonal planar geometry around the sulfur atom, while the amide group typically has a planar geometry around the carbonyl carbon and the nitrogen .Chemical Reactions Analysis

Benzothiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions at the benzene ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact nature of the substituents on the benzothiazole ring. Generally, benzothiazoles are crystalline solids that are slightly soluble in water but more soluble in organic solvents .Scientific Research Applications

Cardiac Electrophysiological Activity

N-substituted-4-(1H-imidazol-1-yl)benzamides, a class including N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-methylsulfonylbenzamide, have shown promising cardiac electrophysiological activities. These compounds, including sematilide, demonstrate potency in Purkinje fiber assays, indicating potential as selective class III agents for cardiac arrhythmias (Morgan et al., 1990).

Anticancer Properties

Research has identified that derivatives of indapamide, which structurally relate to this compound, exhibit significant anticancer properties. Specific compounds within this class have demonstrated proapoptotic activity and inhibitory effects on melanoma cell lines (Yılmaz et al., 2015).

Antitumor Activity

N-1,3-benzothiazol-2-ylbenzamide derivatives, closely related to the compound , have shown notable antitumor activity, particularly against human liver hepatocellular carcinoma and breast cancer cell lines. Certain derivatives have been identified for their strong inhibitory effects on cell growth and proapoptotic effects (Corbo et al., 2016).

Anticonvulsant and Sedative-Hypnotic Activity

Benzodiazepine receptor agonists, including some 4-thiazolidinone derivatives structurally related to this compound, have shown considerable anticonvulsant activity in various models. These compounds also exhibit sedative-hypnotic activity without impairing learning and memory (Faizi et al., 2017).

Antimicrobial Activity

Some benzothiazole derivatives have demonstrated potent antimicrobial properties. This includes activity against Gram-positive and Gram-negative bacteria, as well as specific effectiveness against Mycobacterium tuberculosis and other mycobacteria strains (Krátký et al., 2012).

Synthesis of Novel Heterocycles

This compound and its derivatives have been utilized in the synthesis of new heterocyclic compounds. These syntheses contribute to the expansion of available compounds for various biological and pharmacological applications (Darweesh et al., 2016).

Mechanism of Action

Target of action

Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Benzamides, on the other hand, have been used in a variety of therapeutic areas, including oncology, psychiatry, and gastroenterology .

Mode of action

The mode of action of thiazoles and benzamides can vary greatly depending on their specific structures and the functional groups they contain. For instance, some thiazoles work by inhibiting various enzymes, while others may interact with different cellular targets . Similarly, benzamides can have diverse modes of action, such as inhibiting histone deacetylase in cancer cells or acting as dopamine receptor antagonists in the treatment of psychiatric disorders .

Biochemical pathways

The biochemical pathways affected by thiazoles and benzamides can be quite diverse, reflecting their wide range of biological activities. For example, thiazoles may affect pathways related to bacterial cell wall synthesis, inflammation, or cellular metabolism . Benzamides, depending on their specific structures, may affect pathways related to gene expression, neurotransmission, or gastric acid secretion .

Pharmacokinetics

The ADME properties of thiazoles and benzamides can vary greatly depending on their specific structures. Some may be well absorbed and extensively metabolized, while others may have poor bioavailability or be excreted largely unchanged .

Result of action

The molecular and cellular effects of thiazoles and benzamides can be quite diverse, reflecting their wide range of biological activities. These effects can include changes in gene expression, inhibition of enzyme activity, alteration of cellular signaling pathways, and more .

Action environment

The action, efficacy, and stability of thiazoles and benzamides can be influenced by a variety of environmental factors, including pH, temperature, the presence of other substances, and more .

Safety and Hazards

Future Directions

The study of benzothiazole derivatives is a vibrant field in medicinal chemistry, with potential applications in the development of new pharmaceuticals. Future research could explore the biological activity of this compound and its derivatives, possibly through the synthesis of a library of analogs .

Properties

IUPAC Name |

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S2/c1-26(23,24)16-9-5-4-8-14(16)18(22)21-19-20-17-13-7-3-2-6-12(13)10-11-15(17)25-19/h2-9H,10-11H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDVDRVBQWHOAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[1-(2,6-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2687375.png)

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N,N-diethylethanamine](/img/structure/B2687376.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2687382.png)

![3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2687392.png)

![5-{[3-(Trifluoromethyl)phenoxy]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2687393.png)

![2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2687395.png)

![3-fluoro-4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2687397.png)